4-Bromo-2-ethylphenol

概述

描述

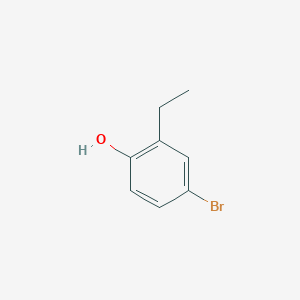

4-Bromo-2-ethylphenol (CAS: 18980-21-7) is a brominated phenolic compound with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol . Its structure features a phenolic hydroxyl group at the para position, a bromine atom at the 4-position, and an ethyl group at the 2-position of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and as a ligand precursor for metal coordination chemistry due to its electron-donating hydroxyl group and steric bulk from the ethyl substituent .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylphenol typically involves the bromination of 2-ethylphenol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the bromination process and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous bromination processes. This involves the accurate measurement and mixing of bromine and 2-ethylphenol, followed by their addition to a reactor. The reaction mixture is maintained under controlled conditions to ensure complete reaction and high selectivity for the monobrominated product .

化学反应分析

Types of Reactions: 4-Bromo-2-ethylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-ethylphenol.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form 2-ethylphenol.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

Substitution: 2-Ethylphenol.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 2-Ethylphenol.

科学研究应用

Chemistry

Synthesis of Complex Molecules :

4-Bromo-2-ethylphenol is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that are essential in creating new compounds with desired properties.

Biology

Biochemical Studies :

This compound is employed in biochemical research to explore the effects of brominated phenols on biological systems. It has been studied for its interactions with enzymes and cellular receptors, providing insights into enzyme inhibition and receptor binding mechanisms.

Medicine

Drug Development :

Researchers investigate this compound for its potential antimicrobial and anticancer properties. Its ability to disrupt cellular processes makes it a candidate for developing new therapeutic agents targeting resistant bacterial strains and cancer cells.

The biological activity of this compound is notable for its antimicrobial and antifungal effects:

-

Antimicrobial Activity :

Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, disrupting cell membranes and interfering with metabolic pathways. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL. -

Antifungal Properties :

The compound demonstrates antifungal activity against species like Candida albicans, with an MIC of 16 µg/mL, likely through inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Applications in Research

This compound's unique structure lends itself to various applications:

-

Pharmaceutical Development :

Its structural characteristics make it suitable for designing new drugs aimed at treating infections caused by resistant strains. -

Chemical Synthesis :

It serves as a valuable intermediate in synthesizing complex organic molecules, enhancing its significance in chemical research.

Case Studies

Several studies have highlighted the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Antimicrobial Efficacy | Inhibited growth of MRSA; MIC = 32 µg/mL |

| Fungal Pathogen Research | Fungal Inhibition | Effective against Candida albicans; MIC = 16 µg/mL |

These findings underscore the compound's potential as an antimicrobial agent and its relevance in therapeutic research.

作用机制

The mechanism of action of 4-Bromo-2-ethylphenol involves its interaction with specific molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Halogenated Phenolic Derivatives

4-Bromo-5-(chloromethyl)-2-methoxyphenol

- Molecular Formula : C₈H₈BrClO₂

- Substituents : Bromine (4-position), chloromethyl (5-position), methoxy (2-position).

- Molecular Weight : 259.50 g/mol .

- Key Differences: The methoxy group enhances solubility in polar solvents compared to 4-bromo-2-ethylphenol, while the chloromethyl group introduces reactivity for nucleophilic substitution. This compound is used in synthesizing complex heterocycles .

2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol

- Molecular Formula: C₁₃H₈BrCl₂NO

- Substituents: Bromine (2-position), chlorine (4-position), iminomethyl-linked 2-chlorophenyl (6-position).

- Molecular Weight : 353.48 g/mol .

- Key Differences: The imine group enables chelation with transition metals, making it a versatile ligand. The additional chlorine atoms increase electronegativity, altering redox properties compared to this compound .

Schiff Base Derivatives

4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol

- Molecular Formula : C₁₃H₈BrFN₂O₃

- Substituents: Bromine (4-position), iminomethyl-linked 2-fluoro-5-nitrophenyl.

- Molecular Weight : 345.12 g/mol .

- Key Differences : The electron-withdrawing nitro and fluoro groups stabilize the imine moiety, enhancing its ability to form stable metal complexes for catalytic applications .

4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol

- Molecular Formula: C₁₃H₉BrClNO

- Substituents: Bromine (4-position), iminomethyl-linked 4-chlorophenyl.

- Molecular Weight : 318.58 g/mol .

- Key Differences : The chloro substituent modulates electronic effects, influencing ligand field strength in coordination complexes .

Positional Isomers and Structural Analogues

4-(2-Bromoethyl)phenol

- Molecular Formula : C₈H₉BrO

- Substituents : Bromine on the ethyl side chain (2-position), hydroxyl (4-position).

- Molecular Weight : 201.06 g/mol .

4-Bromo-2-methoxyphenol

- Molecular Formula : C₇H₇BrO₂

- Substituents : Bromine (4-position), methoxy (2-position).

- Molecular Weight : 217.04 g/mol (estimated).

- Key Differences: The methoxy group improves solubility but diminishes acidity compared to the hydroxyl group in this compound.

Physicochemical Properties

Collision Cross-Section (CCS) Analysis

This compound exhibits predicted CCS values of 133.3 Ų ([M+H]⁺) and 134.2 Ų ([M-H]⁻), indicating moderate molecular rigidity . In contrast, Schiff base derivatives like 4-bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol have higher CCS values due to extended conjugation and bulkier substituents .

生物活性

4-Bromo-2-ethylphenol is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound has the molecular formula and features a bromine atom attached to an ethyl-substituted phenolic ring. The presence of both the bromine atom and the ethyl group contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitution reactions, affecting cellular processes.

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids.

These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against several microbial strains, suggesting potential applications in pharmaceuticals and agriculture.

Case Study: Antifungal Activity

In a controlled laboratory setting, this compound was tested against common fungal pathogens. The results indicated:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Candida albicans | 32 µg/mL | Moderate |

| Aspergillus niger | 16 µg/mL | High |

| Trichophyton rubrum | 64 µg/mL | Low |

These findings suggest that while this compound is effective against certain fungi, its potency varies significantly across different strains.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 4-Bromo-N-(2-methylphenyl)benzamide and 4-Bromo-2-isopropyl-5-methylphenol, this compound shows distinct biological activities. The following table summarizes key differences:

| Compound | Bromine Position | Activity Type | Potency |

|---|---|---|---|

| This compound | Ortho | Antimicrobial | Moderate to High |

| 4-Bromo-N-(2-methylphenyl)benzamide | Para | Anticancer | High |

| 4-Bromo-2-isopropyl-5-methylphenol | Ortho | Antimicrobial | Moderate |

This comparison indicates that the positioning of the bromine atom significantly influences the compound's biological activity.

Research Findings

Recent studies have further elucidated the pharmacological potential of this compound. For instance:

- Anticancer Research : Preliminary investigations into its anticancer properties have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting a potential role in cancer therapy.

- Environmental Impact : As an emerging contaminant, studies have also focused on its degradation pathways in environmental settings, assessing its persistence and potential ecological risks.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-2-ethylphenol, and how should data interpretation be approached?

- Answer : Employ a combination of FTIR (to identify hydroxyl and aromatic C-Br stretching bands), NMR (¹H and ¹³C for structural elucidation of ethyl and bromine substituents), and high-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass: 199.9837) . Cross-validate experimental data with reference databases like NIST Chemistry WebBook to resolve ambiguities in peak assignments . For example, the hydroxyl proton in this compound typically appears as a singlet in ¹H NMR due to exchange broadening, while the ethyl group shows characteristic triplet and quartet splitting patterns.

Q. What are the optimal synthetic routes for this compound, and what purity validation steps are critical?

- Answer : Common methods include direct bromination of 2-ethylphenol using Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions to avoid over-bromination. Post-synthesis, purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (reverse-phase C18 column) or melting point analysis . Purity validation should include comparison of spectroscopic data with literature or NIST reference standards .

Q. How should this compound be stored to maintain stability, and what degradation risks exist?

- Answer : Store at -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the bromine substituent. Avoid exposure to moisture and air, as these can lead to decomposition into phenolic byproducts. Regularly monitor stability via TLC or GC-MS to detect degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Answer : DFT calculations (e.g., using B3LYP/6-311++G(d,p) ) can model the compound’s HOMO-LUMO gaps , charge distribution, and electrostatic potential surfaces. These predict reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura) by identifying electron-deficient regions near the bromine atom . Compare computed vibrational spectra (IR, Raman) with experimental data to validate accuracy .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELXL or ORTEP-III address them?

- Answer : Challenges include crystal disorder (due to ethyl group flexibility) and weak diffraction. Use SHELXL for refinement, applying restraints to disordered ethyl moieties, and ORTEP-III for visualizing thermal ellipsoids to assess positional uncertainty . For example, demonstrates how morpholine derivatives of bromophenols are refined using similar tools .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?

- Answer : The phenolic -OH and bromine groups enable coordination with metals like Zn(II) or Cu(II). reports a zinc complex with a bromophenol derivative, where the phenolic oxygen acts as a chelating site. Synthesize analogous complexes and characterize via single-crystal XRD and UV-Vis spectroscopy to confirm metal-ligand interactions .

Q. How do contradictions in spectral or crystallographic data for this compound arise, and what analytical strategies resolve them?

- Answer : Contradictions may stem from polymorphism (different crystal packing) or solvent-dependent conformers. Use variable-temperature NMR to probe dynamic effects or powder XRD to identify polymorphic phases. Cross-reference with computational models (DFT) and high-quality databases like NIST to isolate experimental artifacts .

Q. What in silico methods predict the biological activity of this compound, and how are these validated experimentally?

- Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., bacterial enzymes) and QSAR modeling to correlate structure with antimicrobial efficacy. Validate predictions via in vitro assays, such as MIC (minimum inhibitory concentration) testing against Gram-positive pathogens, as suggested by ’s discussion of bromophenol bioactivity .

Q. Methodological Tables

属性

IUPAC Name |

4-bromo-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAADQMBQYSOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172409 | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18980-21-7 | |

| Record name | 4-Bromo-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18980-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。